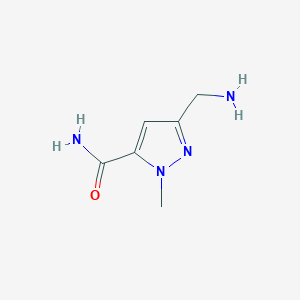![molecular formula C7H6N4O B12863785 [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazole and pyridine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the compound under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and sustainable methodologies, such as microwave irradiation and green solvents, suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and potential therapeutic applications.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammatory and proliferative processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazole ring structure but differs in its biological activities and applications.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound with distinct pharmacological properties and uses.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and pyridine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to act as an inhibitor for multiple enzymes and receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-2-11-4-9-10-6(11)3-5/h1-4H,(H2,8,12) |
InChI Key |
GPDPZIAAHSPAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



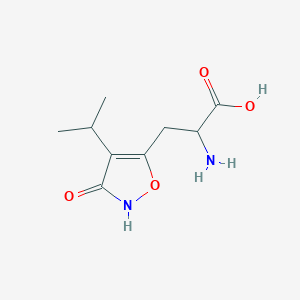
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
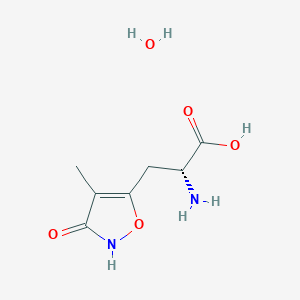
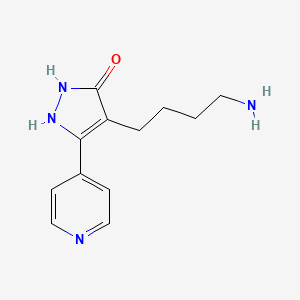
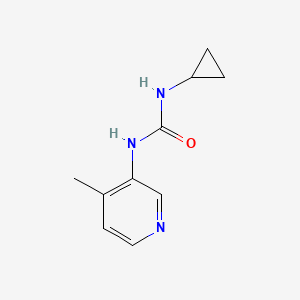
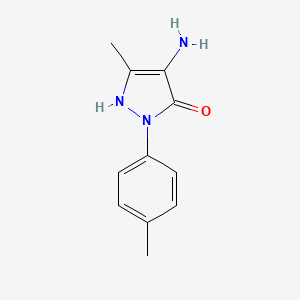

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
